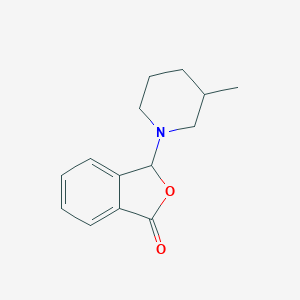

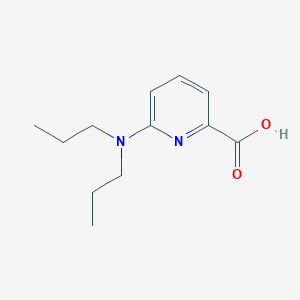

![molecular formula C17H8N2O7 B241361 2-(2-furoyloxy)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B241361.png)

2-(2-furoyloxy)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(2-furoyloxy)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione, also known as FR900359, is a natural product that has been found to have potent inhibitory effects on Gq protein signaling. This molecule is of great interest in the scientific community due to its potential applications in various fields such as pharmacology, biochemistry, and physiology.

Applications De Recherche Scientifique

2-(2-furoyloxy)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione has been found to be a potent inhibitor of Gq protein signaling, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. This molecule has been used in several scientific studies to investigate the role of Gq protein signaling in different physiological and pathological conditions. For example, this compound has been used to study the role of Gq protein signaling in cardiovascular diseases, cancer, and inflammation.

Mécanisme D'action

2-(2-furoyloxy)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione binds to the Gq protein and prevents it from interacting with its downstream effectors. This leads to a decrease in intracellular calcium levels and a reduction in the activity of various signaling pathways that are activated by Gq protein signaling. The exact mechanism of how this compound binds to Gq protein is still not fully understood, but it is believed to interact with a specific site on the protein that is involved in its activation.

Biochemical and Physiological Effects

This compound has been found to have several biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis in vitro. It has also been found to reduce inflammation in animal models of inflammatory diseases. In addition, this compound has been shown to have cardioprotective effects in animal models of myocardial infarction.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of 2-(2-furoyloxy)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione is its specificity for Gq protein signaling. This allows researchers to investigate the role of this pathway in various cellular processes without affecting other signaling pathways. However, this compound is a complex molecule that is difficult to synthesize, and it is not very stable in aqueous solutions. This makes it challenging to use in certain experiments.

Orientations Futures

There are several future directions for research on 2-(2-furoyloxy)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione. One area of interest is the development of more efficient synthetic routes for the molecule. This would allow for larger quantities of this compound to be produced, which would facilitate its use in various experiments. Another area of interest is the development of more stable analogs of this compound that can be used in aqueous solutions. This would make it easier to study the molecule in vivo. Finally, there is a need for more studies to investigate the potential therapeutic applications of this compound in various diseases.

Méthodes De Synthèse

2-(2-furoyloxy)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex molecule that is difficult to synthesize. The first total synthesis of this compound was reported in 2012 by scientists at the University of California, Berkeley. The synthesis involves a 14-step process and yields only a small amount of the molecule. Since then, several other synthetic routes have been developed, but they all require multiple steps and are not very efficient.

Propriétés

Formule moléculaire |

C17H8N2O7 |

|---|---|

Poids moléculaire |

352.25 g/mol |

Nom IUPAC |

(5-nitro-1,3-dioxobenzo[de]isoquinolin-2-yl) furan-2-carboxylate |

InChI |

InChI=1S/C17H8N2O7/c20-15-11-4-1-3-9-7-10(19(23)24)8-12(14(9)11)16(21)18(15)26-17(22)13-5-2-6-25-13/h1-8H |

Clé InChI |

IMUAEQNWNGAKJK-UHFFFAOYSA-N |

SMILES |

C1=CC2=CC(=CC3=C2C(=C1)C(=O)N(C3=O)OC(=O)C4=CC=CO4)[N+](=O)[O-] |

SMILES canonique |

C1=CC2=CC(=CC3=C2C(=C1)C(=O)N(C3=O)OC(=O)C4=CC=CO4)[N+](=O)[O-] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(5-methyl-2-furyl)-2-(4-methyl-1-piperazinyl)ethyl]-2,2-diphenylacetamide](/img/structure/B241285.png)

![3-[(4Z)-4-(4-chloro-3-nitrophenyl)sulfonylimino-1-oxonaphthalen-2-yl]sulfanylpropanoic acid](/img/structure/B241289.png)

![(5'-bromo-2'-oxospiro[1,3-dioxolane-2,3'-indol]-1'(2'H)-yl)acetonitrile](/img/structure/B241299.png)

![(5Z)-3-methyl-5-[[4-(4-methylphenyl)sulfonyl-5-piperidin-1-yl-1,3-oxazol-2-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B241302.png)

![N-[4-(diethylamino)benzyl]tetrahydro-3-thiophenamine 1,1-dioxide](/img/structure/B241310.png)

![1-(4-Hydroxy-3-methoxyphenyl)-6,7-dimethyl-2-[3-(4-morpholinyl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B241311.png)

![(5Z)-5-[4-(dimethylamino)benzylidene]-1-hexyl-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B241316.png)

![2-Methyl-1-(thiophen-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B241317.png)